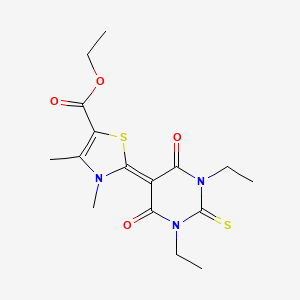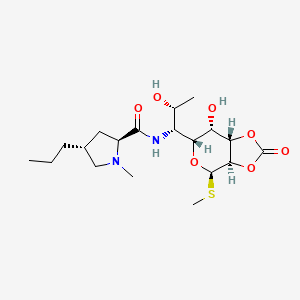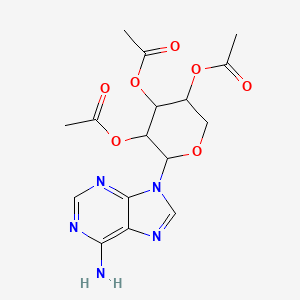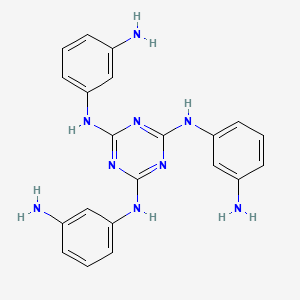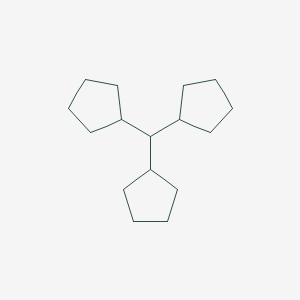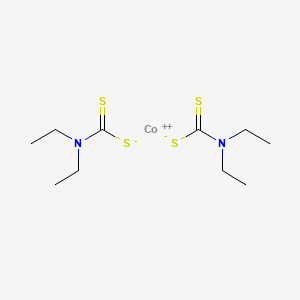![molecular formula C24H31N3O3 B13736878 butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate CAS No. 20954-13-6](/img/structure/B13736878.png)
butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate is a synthetic organic compound with the molecular formula C24H31N3O3 and a molecular weight of 409.52 g/mol . This compound is characterized by its complex structure, which includes an indazole ring, a benzoate ester, and a diethylaminoethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted analogs .
Applications De Recherche Scientifique
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications
Mécanisme D'action
The mechanism of action of butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group may facilitate binding to these targets, while the indazole ring and benzoate ester contribute to the overall activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate can be compared with other similar compounds, such as:
Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-Butyl-3-benzofuranyl 4-[(2-diethylamino)ethoxy] 3,5-diiodophenyl ketone: Contains a benzofuran ring and diiodophenyl group.
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
20954-13-6 |
|---|---|
Formule moléculaire |
C24H31N3O3 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate |
InChI |
InChI=1S/C24H31N3O3/c1-4-7-17-30-24(28)19-12-14-20(15-13-19)27-22-11-9-8-10-21(22)23(25-27)29-18-16-26(5-2)6-3/h8-15H,4-7,16-18H2,1-3H3 |
Clé InChI |
GEGOSYSUUBBOQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
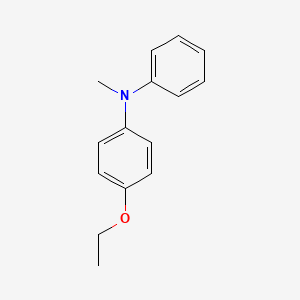
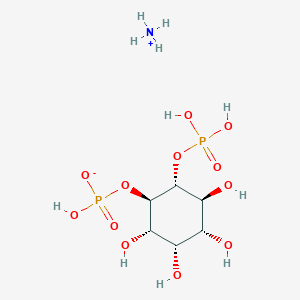
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
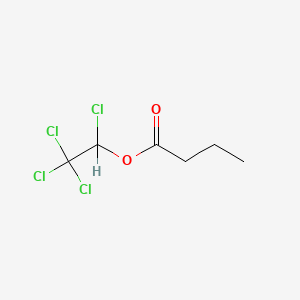
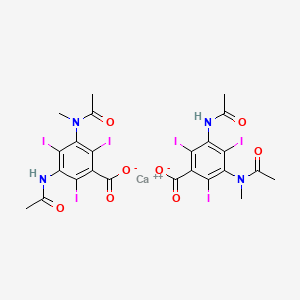
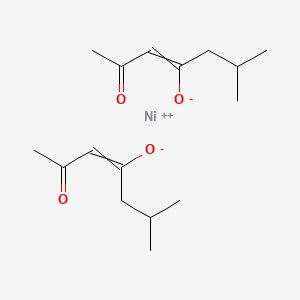
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
